3-(4-Chlorophenyl)propanal

Overview

Description

Chemical Structure and Properties

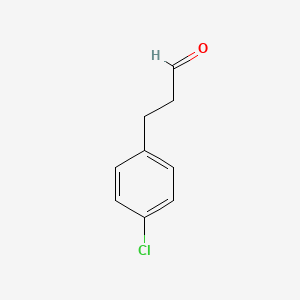

3-(4-Chlorophenyl)propanal (C₉H₉ClO, molecular weight: 168.62 g/mol) is an aromatic aldehyde featuring a chlorophenyl group attached to the third carbon of a propanal backbone. Its IUPAC name is This compound, and it is characterized by the aldehyde functional group (-CHO) at the terminal carbon, which confers high reactivity in nucleophilic addition and oxidation reactions . The chlorine atom at the para position of the phenyl ring enhances lipophilicity and influences electronic properties, making this compound a versatile intermediate in organic synthesis and medicinal chemistry.

Synthesis Methods

Common synthetic routes include:

- Electrophilic aromatic substitution: Chlorination of phenylpropanoic acid derivatives.

- Reduction reactions: Transformation of ketones or aldehydes into the target aldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Chlorophenyl)propanal can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with propanal in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Another method involves the reduction of 3-(4-chlorophenyl)propionic acid using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same synthetic routes as mentioned above but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)propanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-(4-chlorophenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield 3-(4-chlorophenyl)propanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine (NH2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydroxide (NaOH) in water or ammonia (NH3) in ethanol.

Major Products Formed

Oxidation: 3-(4-Chlorophenyl)propanoic acid.

Reduction: 3-(4-Chlorophenyl)propanol.

Substitution: 3-(4-Hydroxyphenyl)propanal or 3-(4-Aminophenyl)propanal.

Scientific Research Applications

3-(4-Chlorophenyl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)propanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting enzyme activity and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorine Substitution Patterns

Variations in the position of the chlorine atom on the phenyl ring lead to distinct physicochemical and biological properties:

| Compound Name | Chlorine Position | Key Differences |

|---|---|---|

| 3-(4-Chlorophenyl)propanal | Para (4-position) | Higher symmetry and stability due to para substitution; moderate steric hindrance . |

| 3-(2-Chlorophenyl)propanal | Ortho (2-position) | Steric hindrance from the ortho chlorine reduces reactivity in electrophilic substitutions. Exhibits stronger interactions with biological targets like sodium channels . |

| 3-(3-Chlorophenyl)propanal | Meta (3-position) | Asymmetric structure leads to altered dipole moments and solubility compared to para and ortho isomers . |

Functional Group Analogs

Replacing the aldehyde group with other functional groups alters reactivity and applications:

| Compound Name | Functional Group | Key Differences |

|---|---|---|

| 3-(4-Chlorophenyl)propionic acid | Carboxylic acid (-COOH) | Higher acidity (pKa ~4.5); used in polymer synthesis and as a pharmaceutical intermediate . |

| 3-(4-Chlorophenyl)propanol | Alcohol (-OH) | Reduced reactivity; utilized in fragrance and solvent industries. |

| Ethyl 3-(4-chlorophenyl)propanoate | Ester (-COOR) | Improved stability and volatility; explored for antimicrobial properties . |

Reactivity Comparison :

- The aldehyde group in this compound undergoes rapid oxidation to carboxylic acids, whereas ester derivatives like ethyl propanoate resist oxidation under similar conditions .

Halogen-Substituted Analogs

Substituting chlorine with other halogens or groups modifies electronic and steric effects:

| Compound Name | Substituent | Key Differences |

|---|---|---|

| 3-(4-Fluorophenyl)propanal | Fluorine | Increased electron-withdrawing effect enhances electrophilic reactivity; lower molecular weight . |

| 3-(4-Bromophenyl)propanal | Bromine | Higher molecular weight and polarizability; slower reaction kinetics . |

| 3-(4-Trifluoromethylphenyl)propanal | -CF₃ | Enhanced lipophilicity and metabolic stability; used in agrochemicals . |

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₉H₉ClO | 168.62 | 2.8 | 45–48 |

| 3-(2-Chlorophenyl)propanal | C₉H₉ClO | 168.62 | 2.5 | 52–55 |

| 3-(4-Fluorophenyl)propanal | C₉H₉FO | 152.17 | 2.1 | 38–40 |

| 3-(4-Chlorophenyl)propionic acid | C₉H₉ClO₂ | 184.62 | 3.2 | 98–100 |

Data sourced from PubChem, CAS, and experimental studies .

Biological Activity

3-(4-Chlorophenyl)propanal, an organic compound with the molecular formula C9H11ClO, has garnered attention in scientific research due to its potential biological activities. This compound features a chlorinated phenyl group attached to a propanal chain, which contributes to its reactivity and interaction with various biological systems. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C9H11ClO

- Molecular Weight : 172.64 g/mol

- Physical State : Clear, colorless to yellow liquid at room temperature

The presence of the aldehyde functional group in this compound allows it to participate in various chemical reactions, including nucleophilic attacks by biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, it interacts with aldo-keto reductase enzymes, which play a crucial role in the metabolism of carbohydrates and lipids.

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to changes in cellular metabolism and signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

- Synthesis of Silver(I) Complexes : Research involving the synthesis of Ag(I) complexes with derivatives of this compound demonstrated significant antimicrobial activity against various pathogens, including Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, and Candida albicans. These complexes showed efficacy comparable to standard antimicrobial agents .

| Pathogen | Activity Against this compound Complexes |

|---|---|

| Gram-negative bacteria | E. coli, K. pneumonia |

| Gram-positive bacteria | S. aureus |

| Fungi | C. albicans |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . Further research is required to elucidate the specific pathways involved.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published recently evaluated the antimicrobial properties of silver complexes derived from this compound. The results indicated that these complexes exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .

- Enzyme Interaction Analysis : Another study focused on the interaction of this compound with cytochrome P450 enzymes. It was found that this compound could influence the metabolic pathways mediated by these enzymes, potentially altering drug metabolism in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(4-Chlorophenyl)propanal with high purity?

- Methodological Answer :

- Oxidation of 3-(4-Chlorophenyl)propanol : Use pyridinium chlorochromate (PCC) in dichloromethane under anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate, 7:3). Purify via column chromatography (silica gel, gradient elution) .

- Grignard Approach : React 4-chlorophenylmagnesium bromide with propanal followed by oxidation of the intermediate alcohol. Optimize stoichiometry (1:1.2 molar ratio) to minimize byproducts like diaryl ketones .

- Quality Control : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 9.7–9.9 ppm for aldehyde proton) .

Q. How should researchers characterize this compound structurally?

- Methodological Answer :

- NMR Spectroscopy : H NMR (CDCl₃): δ 9.75 (s, 1H, CHO), 7.25–7.35 (m, 4H, aromatic), 2.75–2.85 (t, 2H, CH₂), 2.50–2.60 (t, 2H, CH₂). C NMR confirms carbonyl (δ 200–205 ppm) and aromatic carbons .

- Mass Spectrometry : ESI-MS expected m/z: 182.06 [M+H]⁺. High-resolution MS (HRMS) validates molecular formula (C₉H₉ClO) .

- X-ray Crystallography : If crystalline, determine bond lengths/angles (e.g., C-Cl: ~1.74 Å; aldehyde C=O: ~1.21 Å) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³) .

- Waste Disposal : Collect in halogenated waste containers. Neutralize with sodium bicarbonate before disposal by licensed facilities .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound in heterocyclic synthesis be elucidated?

- Methodological Answer :

- Condensation Reactions : React with hydrazines to form pyrazole derivatives. Monitor intermediates via in-situ IR (disappearance of C=O peak at ~1700 cm⁻¹). Use DFT calculations (B3LYP/6-31G*) to map energy profiles .

- Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to functionalize the aromatic ring. Analyze regioselectivity via NOESY NMR .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer :

- Polymorphism Screening : Recrystallize from ethanol, toluene, or DMF. Characterize polymorphs via DSC (endothermic peaks) and PXRD .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidation to carboxylic acid derivatives). Compare with reference standards .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Dock derivatives into target enzymes (e.g., COX-2) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Modeling : Correlate substituent effects (Hammett σ values) with antimicrobial IC₅₀ data. Use ML algorithms (Random Forest) for predictive modeling .

Q. How can reaction byproducts be minimized during scale-up synthesis?

- Methodological Answer :

Properties

IUPAC Name |

3-(4-chlorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIFTAZOVKVCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468163 | |

| Record name | 3-(4-chlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75677-02-0 | |

| Record name | 3-(4-chlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.